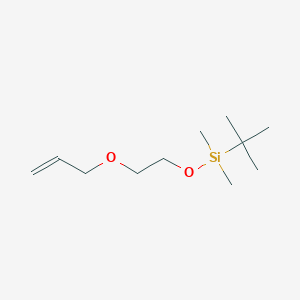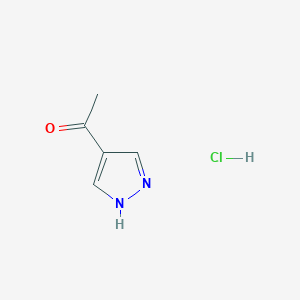
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is based on its molecular formula, C12H12F3NO2. It consists of a benzoic acid group, which is a benzene ring with a carboxylic acid functional group (-COOH), and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains three fluorine atoms, which are attached to the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Synthesis and Spectral Analysis
Synthesis and Antimicrobial Study : The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide shows biological activities, particularly in antimicrobial properties. This work involved multiple steps, starting from ethyl isonipecotate and moving through a series of reactions to create the target compounds, which exhibited moderate to significant antimicrobial activity (Khalid et al., 2016).
Synthesis and Glycosylation of Fluoro Analogues : The synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside and their use in glycosylation reactions was studied. The stereochemical outcome of these reactions depends on the electron-withdrawing capacity of the substituent, which varies with the number of fluorine atoms present (Crich & Vinogradova, 2007).
Catalysis and Polymerization
Catalytic Cyclisation of Homoallylic Sulfonamides : Trifluoromethanesulfonic (triflic) acid is an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, leading to the formation of pyrrolidines. This research demonstrates the efficiency of sulfonamides in terminating cationic cascades for the formation of polycyclic systems (Haskins & Knight, 2002).
Synthesis and Copolymerization of Phenylcyanoacrylates : Novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates, including those with fluorine substituents, were synthesized for copolymerization with styrene. This study highlights the use of these acrylates as potential monomers in creating polymers with specific compositions and properties (Escalante et al., 2020).
Biological Activity and Molecular Structure
Biological Evaluation of Oxadiazole Derivatives : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into ligand-BChE binding affinity and orientation (Khalid et al., 2016).
Molecular Structure of s-Triazine Derivatives : Synthesis of s-triazine incorporates pyrazole/piperidine/aniline moieties, with molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. The dominant intermolecular interactions and electronic properties were explored (Shawish et al., 2021).
Synthesis of Specialized Compounds
Synthesis of Piperidin-4-ols and Acrylates : Polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their acrylates were synthesized, showing potential for use in fluorescent films due to their unique properties (Soboleva, Orlova, & Shelkovnikov, 2017).
Copolymerization of Chloro and Fluoro Propyl Cyanophenylpropenoates : The study involved synthesizing novel trisubstituted ethylenes and copolymerizing them with styrene to form copolymers. This research adds to the understanding of polymer chemistry and material science (Bates et al., 2019).
Crystallography and Synthesis
Co-Crystallization of Dinitrobenzoic Acid : A study on the co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic agents, exploring the formation of salts and analyzing their molecular structure (Shaibah et al., 2019).
Synthesis of Piperidin-4-on-1-ium Picrate : This research focused on the synthesis and characterization of 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, examining its potential in nonlinear optics through various spectroscopic and computational methods (Doss et al., 2017).
properties
IUPAC Name |
2,3,5-trifluoro-4-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-8-6-7(12(17)18)9(14)10(15)11(8)16-4-2-1-3-5-16/h6H,1-5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNWIJYBGWXPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239018 | |
| Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid | |
CAS RN |
1858255-57-8 | |
| Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)





![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)
